molecular formula C20H21N5O4S B2742298 3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1040646-28-3

3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2742298
CAS No.: 1040646-28-3
M. Wt: 427.48
InChI Key: DMFSEMXYGWOKOP-UHFFFAOYSA-N
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Description

The compound “3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione” is a complex organic molecule that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include quinoline derivatives, pyrazolopyrimidine precursors, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in assays to study its effects on different biological targets.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines and quinoline derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c26-18(24-8-3-5-14-4-1-2-6-17(14)24)11-23-13-21-19-16(20(23)27)10-22-25(19)15-7-9-30(28,29)12-15/h1-2,4,6,10,13,15H,3,5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFSEMXYGWOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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